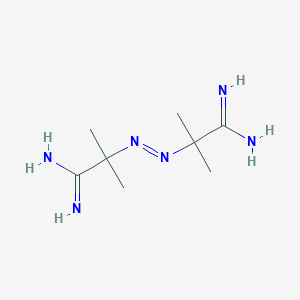
4-Fluoro-2-iodophenol
Vue d'ensemble
Description
4-Fluoro-2-iodophenol (4-FIP) is a halogenated phenol derivative that is gaining increasing attention in the scientific community due to its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 4-FIP is a versatile compound with a wide range of properties and applications, and its unique structure and reactivity make it a valuable tool for researchers.
Applications De Recherche Scientifique
Microwave-Assisted Arylation : 4-Fluoro-2-iodophenol can be used in the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, which may improve reaction efficiency in organic synthesis (Bálint et al., 2013).
Radiopharmaceutical Synthesis : It serves as a precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an important compound for creating complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, used in medical imaging and diagnostics (Helfer et al., 2013).
Environmental Applications : In environmental chemistry, this compound's derivatives, like 4-fluorophenol, are studied for their photodegradation under various conditions, contributing to understanding pollutant degradation in natural waters (Selvam et al., 2007).
Anaerobic Degradation Studies : The anaerobic degradation of halogenated phenols, including 4-iodophenol, by sulfate-reducing consortia has been examined, providing insights into bioremediation processes (Häggblom & Young, 1995).
Enhancement in Chemiluminescence : 4-Iodophenol enhances the signal in luminol-based immunodot and Western blotting assays, suggesting its application in biochemical research and diagnostics (Leong & Fox, 1988).
Organic Solar Cells : In materials science, derivatives of this compound, like 4,4'-Biphenol, have been employed in organic solar cells to enhance their efficiency and stability, demonstrating its utility in renewable energy technologies (Cheng et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVHYAABUMDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436324 | |
| Record name | 4-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2713-29-3 | |
| Record name | 4-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
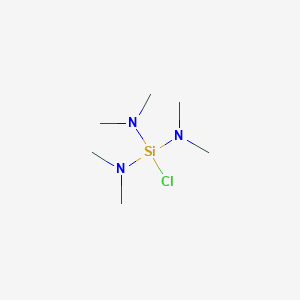

![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
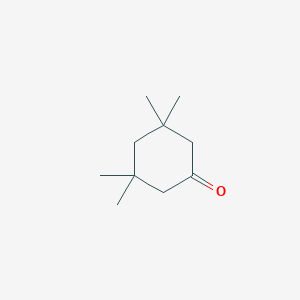

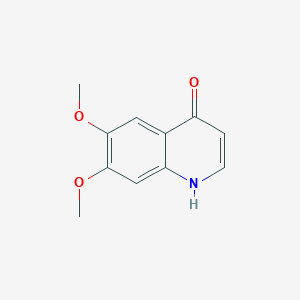
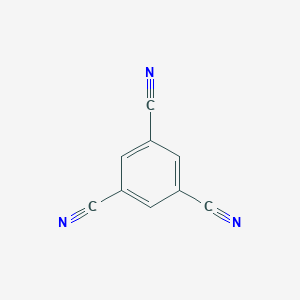
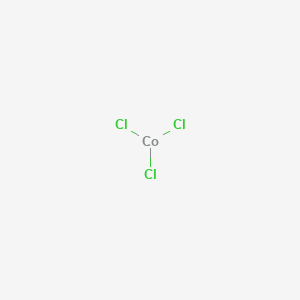
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)
